1,4-Dimethyl-6-nitro-9H-carbazole

Vue d'ensemble

Description

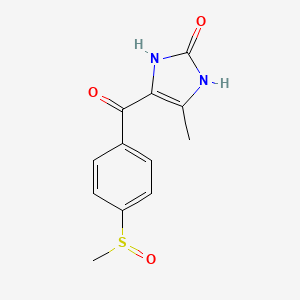

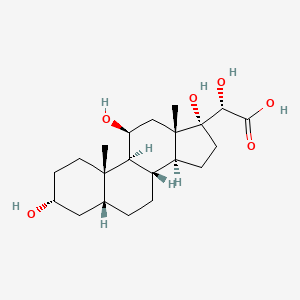

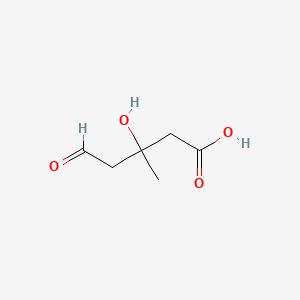

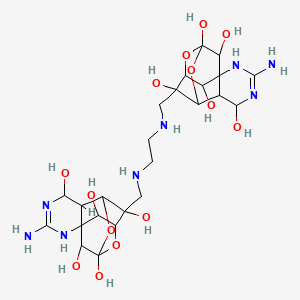

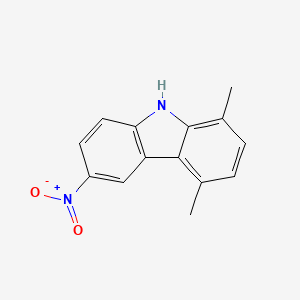

“1,4-Dimethyl-6-nitro-9H-carbazole” is a chemical compound . It has the molecular formula C14H12N2O2 .

Synthesis Analysis

The synthesis of carbazole derivatives, such as “1,4-Dimethyl-6-nitro-9H-carbazole”, has been a subject of research due to their intriguing properties . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The pysico-chemical characteristics of the polymers can be revamped by employing substituents at various positions and synthetic methods .

Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-6-nitro-9H-carbazole” is represented by the InChI code: 1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 .

Chemical Reactions Analysis

Carbazole units are advantageous because of their intriguing properties which include the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .

Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dimethyl-6-nitro-9H-carbazole” is 240.26 . It is a solid substance .

Applications De Recherche Scientifique

Organic Electronics

1,4-Dimethyl-6-nitro-9H-carbazole: is utilized in the development of organic electronics due to its excellent optoelectronic properties. Its derivatives are often used in organic light-emitting diodes (OLEDs) and other display technologies . The nitro group in the compound can act as an electron-withdrawing group, enhancing the material’s electron-transporting abilities.

Photovoltaic Materials

This compound is also explored for its potential use in photovoltaic materials. The carbazole moiety can be polymerized to create materials that exhibit high charge carrier mobility, which is crucial for efficient solar energy conversion .

Electrochemical Sensors

Due to its electroactive nature, 1,4-Dimethyl-6-nitro-9H-carbazole can be employed in the fabrication of electrochemical sensors. These sensors can detect various environmental pollutants or biological substances with high sensitivity .

Anticancer Research

Carbazole derivatives have shown promise in anticancer research. Studies suggest that compounds like 1,4-Dimethyl-6-nitro-9H-carbazole may inhibit the growth of certain cancer cells, such as ovarian cancer cells .

Diabetes Management

In the medical field, carbazole derivatives are being studied for their role in diabetes management. They may influence insulin levels and have potential applications in the treatment of diabetes-related complications .

Conducting Polymers

The compound is a key precursor in the synthesis of conducting polymers. These polymers have applications in nanodevices, rechargeable batteries, and electrochemical transistors due to their high electrical conductivity and stability .

Optoelectronic Devices

1,4-Dimethyl-6-nitro-9H-carbazole: is integral in the development of optoelectronic devices. Its derivatives can be used to create materials that emit or modulate light, which are essential for devices like photodetectors and lasers .

Material Science

In material science, the compound’s derivatives are used to enhance the properties of materials, such as increasing thermal stability and morphological stability, which are important for the longevity and performance of materials in various applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,4-dimethyl-6-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEENCKLKSYVWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158193 | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-6-nitro-9H-carbazole | |

CAS RN |

133591-38-5 | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.